

Toxicological Profile of Cloethocarb in Mammalian Models: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Cloethocarb** is an obsolete insecticide, and as such, publicly available toxicological data is limited. This guide provides a comprehensive overview based on available information for **Cloethocarb** and structurally similar carbamate insecticides. Data for related compounds are used as surrogates where **Cloethocarb**-specific data is unavailable and are clearly noted.

Executive Summary

Cloethocarb, a carbamate insecticide, primarily exerts its toxic effects through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors. The toxicological profile of Cloethocarb is characterized by high acute oral toxicity. While specific data on subchronic, chronic, reproductive, and developmental toxicity for Cloethocarb are not readily available, data from structurally similar carbamate pesticides such as carbofuran, carbaryl, aldicarb, and methomyl suggest potential for adverse effects on various organ systems and developmental processes. This technical guide summarizes the available toxicological data for Cloethocarb and related carbamates, details the standard experimental protocols for assessing carbamate toxicity, and visualizes the key signaling pathways involved in its mechanism of action.

Chemical Identity



Property	Value
Chemical Name	2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate
CAS Number	51487-69-5
Molecular Formula	C11H14CINO4
Molecular Weight	259.68 g/mol

Chemical Structure

Toxicological Data

The following tables summarize the available quantitative toxicological data for **Cloethocarb** and structurally similar carbamate insecticides.

Acute Toxicity

Table 1: Acute Toxicity of Cloethocarb and Structurally Similar Carbamates



Chemical	Test Species	Route	LD50	Reference
Cloethocarb	Rat	Oral	35.5 mg/kg	[1]
Cloethocarb	Rat	Dermal	>4000 mg/kg	[1]
Carbofuran	Rat	Oral	8-14 mg/kg	[2]
Carbaryl	Rat	Oral	300-850 mg/kg	NPIC
Aldicarb	Rat	Oral	0.84 mg/kg	[3]
Methomyl	Rat	Oral	17-24 mg/kg	IPCS

Subchronic and Chronic Toxicity

Table 2: Subchronic and Chronic Toxicity of Structurally Similar Carbamates

Chemical	Test Species	Duration	NOAEL	LOAEL	Effects Observed at LOAEL	Referenc e
Carbofuran	Rat	90 days	0.1 mg/kg/day	0.3 mg/kg/day	Brain and erythrocyte cholinester ase inhibition	[4]
Carbaryl	Rat	2 years	200 mg/kg (diet)	-	No increase in tumors	
Aldicarb Sulfoxide	Rat	12 weeks	< 6.3 μg/kg BW	-	Alterations in liver- related biochemica I parameters	

Carcinogenicity



Table 3: Carcinogenicity of Structurally Similar Carbamates

Chemical	Test Species	Route	Results	Reference
Carbaryl	Mouse (male)	Oral (diet)	Increased incidence of vascular neoplasms	
Carbaryl	Rat	Oral (diet)	No increase in tumors	_

Genotoxicity

Table 4: Genotoxicity of Structurally Similar Carbamates

Chemical	Test System	Results	Reference
Methomyl	S. typhimurium (Ames test)	Negative	
Methomyl	Carp erythrocyte (Micronucleus test)	Negative	
Aldicarb	S. typhimurium (Ames test)	Negative	
Aldicarb	Carp erythrocyte (Micronucleus test)	Negative	

Reproductive and Developmental Toxicity

Table 5: Reproductive and Developmental Toxicity of Structurally Similar Carbamates



Chemical	Test Species	NOAEL	LOAEL	Effects Observed at Referenc	е
Aldicarb	Rat	0.7 mg/kg/day (Reproductiv e)	-	No reproductive parameters affected in a three- generation study	
Aldicarb	Rabbit	0.5 mg/kg/day (Developmen tal)	-	No development al toxicity	
Carbaryl	Rat	-	50 mg/kg	Reductions in sperm motility and count	

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are standard for the assessment of pesticides like **Cloethocarb**.

Acute Oral Toxicity (OECD 423)

- Test Animals: Typically, young adult female rats are used.
- Housing and Feeding: Animals are housed in individual cages under controlled temperature and lighting conditions. They are fasted overnight before dosing.
- Dose Administration: The test substance is administered orally by gavage in a single dose.
 The volume administered is generally limited to 1 mL/100g body weight.
- Procedure: A stepwise procedure is used, starting with a dose expected to cause some mortality. Typically, three animals are used at each step. The outcome of the first step



determines the dose for the next group of animals.

- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is estimated based on the mortality data.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)

- Test Animals: Rodents, typically rats, of both sexes are used.
- Group Size: At least 10 animals per sex per group.
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.
- Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at termination.
- Pathology: All animals undergo a full necropsy. Organ weights are recorded.
 Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any gross lesions from other groups.
- Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Chronic Toxicity/Carcinogenicity (OECD 452)

- Test Animals: Two rodent species, typically rats and mice, of both sexes.
- Group Size: At least 50 animals per sex per group for the carcinogenicity phase.
- Dose Levels: At least three dose levels and a control group. The highest dose should be the Maximum Tolerated Dose (MTD).



- Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).
- Observations: Similar to subchronic studies, with an emphasis on tumor development.
- Pathology: Comprehensive gross and histopathological examination of all animals.
- Data Analysis: Statistical analysis of tumor incidence is performed to assess carcinogenic potential.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
- Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific nutrient) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Test Animals: Typically mice or rats.
- Administration: The test substance is administered, usually on two or more occasions.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.
- Analysis: Immature erythrocytes (polychromatic erythrocytes or reticulocytes) are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome



fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

 Data Analysis: A significant, dose-related increase in the frequency of micronucleated immature erythrocytes indicates a genotoxic effect.

Reproductive and Developmental Toxicity Screening Test (OECD 421)

- Test Animals: Rats of both sexes.
- Administration: The test substance is administered to males for a minimum of four weeks (including two weeks prior to mating) and to females for two weeks prior to mating, during mating, gestation, and lactation.
- Endpoints: Effects on male and female fertility, pregnancy outcomes, maternal behavior, and offspring viability and growth until day 13 post-partum are assessed.
- Data Analysis: The NOAEL for parental, reproductive, and developmental toxicity is determined.

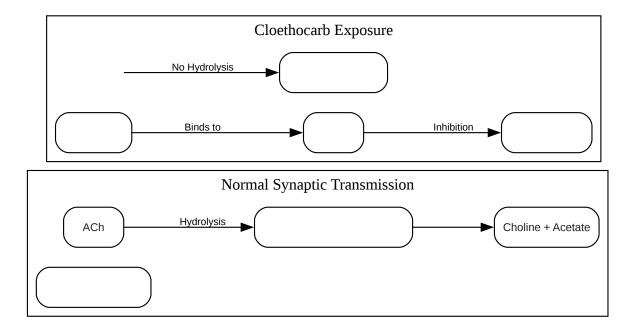
Signaling Pathways and Mechanisms of Toxicity

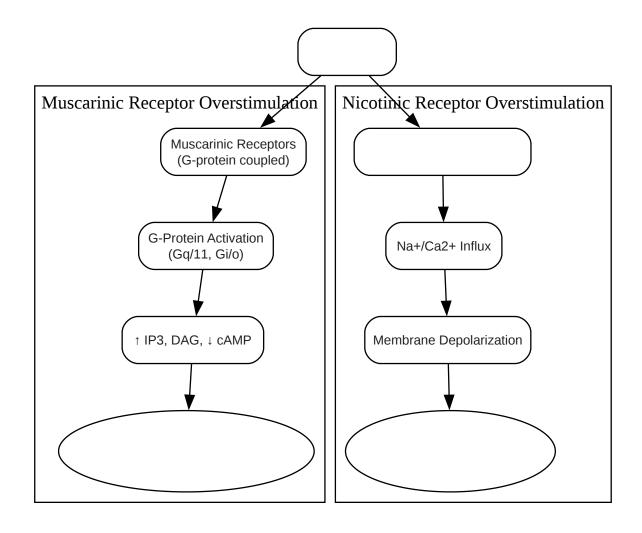
The primary mechanism of **Cloethocarb**'s toxicity is the inhibition of acetylcholinesterase. However, the downstream consequences of this action involve a cascade of events affecting multiple signaling pathways.

Acetylcholinesterase Inhibition

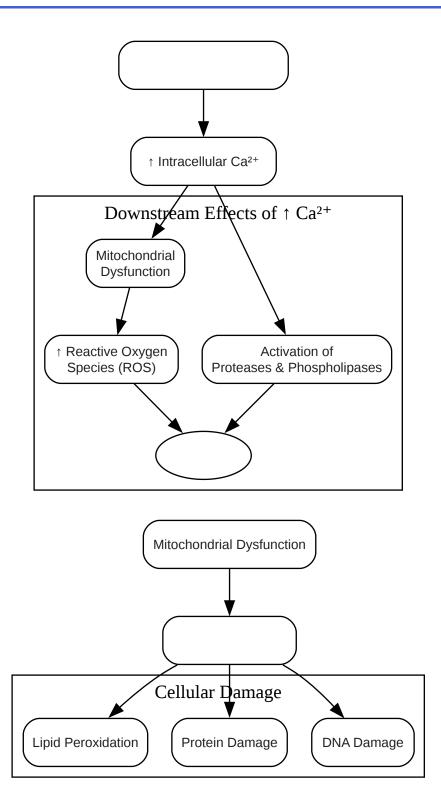
Cloethocarb, like other carbamates, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft.











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